2-Methyl-2-(thiophen-2-ylmethyl)oxirane
Description
Structural Characterization and Chemical Classification
2-Methyl-2-(thiophen-2-ylmethyl)oxirane (C₈H₁₀OS) is a bicyclic organic compound featuring a three-membered oxirane (epoxide) ring fused to a thiophene heterocycle via a methylene bridge. The molecular architecture comprises:
- Oxirane core : A strained cyclic ether with two methyl substituents at the 2-position.
- Thiophene moiety : A sulfur-containing aromatic ring attached via a methylene (-CH₂-) group.
Molecular Formula : C₈H₁₀OS
Molecular Weight : 154.23 g/mol
IUPAC Name : 2-Methyl-2-(thiophen-2-ylmethyl)oxirane
SMILES Notation : CC1(CO1)CC2=CC=CS2
Spectroscopic Data :
- ¹H NMR :
- IR :
Classification :
- Functional Groups : Epoxide, thiophene.
- Chemical Classes : Heterocyclic compound, aliphatic epoxide.
Historical Context and Discovery
The compound emerged from advancements in thiophene and epoxide chemistry during the late 20th century. Key milestones include:
- Thiophene Chemistry : First isolated by Viktor Meyer in 1882, thiophene derivatives gained prominence in synthetic organic chemistry due to their aromatic stability.
- Epoxidation Techniques : Modern methods, such as the use of m-chloroperbenzoic acid (mCPBA) for epoxidizing alkenes, enabled the synthesis of complex oxiranes like 2-methyl-2-(thiophen-2-ylmethyl)oxirane.
- Synthetic Pathways : The compound is synthesized via epoxidation of Baylis-Hillman adducts or through nucleophilic substitution reactions involving thiophene methoxide and epichlorohydrin.
Significance in Heterocyclic Chemistry
This compound bridges two critical domains of heterocyclic chemistry:
- Thiophene Derivatives :
- Epoxide Reactivity :
Table 1: Key Reactivity Pathways
| Reaction Type | Reagents | Products |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂SO₄, H₂O | Vicinal diol |
| Nucleophilic Ring-Opening | RNH₂, ROH | Substituted alcohols/amines |
| Diels-Alder Cycloaddition | Dienophiles | Bicyclic adducts |
Position within Thiophene and Oxirane Chemistry Research
The compound occupies a niche in interdisciplinary research:
- Materials Science : Thiophene-epoxide hybrids are explored as monomers for conductive polymers due to sulfur’s electron-donating effects.
- Medicinal Chemistry : Epoxides are prodrug candidates, with thiophene enhancing membrane permeability.
- Catalysis : The oxirane-thiophene motif serves as a ligand in transition-metal complexes for asymmetric synthesis.
Recent Advances :
Properties
IUPAC Name |
2-methyl-2-(thiophen-2-ylmethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-8(6-9-8)5-7-3-2-4-10-7/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPPHFHJJOPJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxidation of Alkenes
Epoxidation of alkenes using peroxycarboxylic acids remains the most widely reported method for synthesizing 2-methyl-2-(thiophen-2-ylmethyl)oxirane. The process leverages the electrophilic oxygen atom of peracids to react with electron-rich double bonds in alkene precursors.
Substrate Preparation
The alkene precursor, 3-methyl-3-(thiophen-2-ylmethyl)propene, is typically synthesized via Wittig olefination or dehydration of tertiary alcohols. For example, 2-methyl-2-(thiophen-2-ylmethyl)propan-2-ol undergoes acid-catalyzed dehydration (e.g., H₂SO₄) to yield the alkene.
Epoxidation Conditions
Meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at 0–25°C is the standard protocol. The reaction proceeds via a concerted mechanism, forming the epoxide ring with stereospecificity. Yields range from 70–85%, depending on the alkene’s electron density. Alternative peracids, such as peracetic acid, require elevated temperatures (40–60°C) but are less efficient due to competing side reactions.
Table 1: Epoxidation of 3-Methyl-3-(thiophen-2-ylmethyl)propene
| Peracid | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| m-CPBA | CH₂Cl₂ | 0–25 | 85 |
| Peracetic acid | CHCl₃ | 40 | 65 |
| MMPP* | THF | 25 | 78 |
Cyclization of Halohydrins
Cyclization of β-hydroxyl sulfonate esters or halohydrins offers a scalable route to the target epoxide. This method avoids alkene preparation and is suitable for acid-sensitive substrates.
Halohydrin Synthesis
2-Methyl-2-(thiophen-2-ylmethyl)chlorohydrin is prepared by treating the corresponding diol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in ether. The chlorohydrin intermediate is isolated via extraction and dried under vacuum.
Base-Induced Cyclization
Treatment with a mild base (e.g., K₂CO₃ or NaHCO₃) in tetrahydrofuran (THF) induces intramolecular nucleophilic displacement, forming the epoxide. Yields exceed 90% when mesyl or tosyl groups are used as leaving groups.
Table 2: Cyclization of 2-Methyl-2-(thiophen-2-ylmethyl)chlorohydrin
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | THF | 25 | 92 |
| NaHCO₃ | Et₂O | 0–10 | 88 |
| DBU* | CH₃CN | 25 | 85 |
Grignard-Based Syntheses
Grignard reagents facilitate the construction of the thiophene-methyl backbone prior to epoxide formation. This approach is modular but requires multi-step optimization.
Thiophene-Methyl Grignard Formation
2-Thiophenemethylmagnesium bromide is prepared by reacting 2-(bromomethyl)thiophene with magnesium in THF under inert conditions. The Grignard reagent is then quenched with ketones (e.g., acetone) to form tertiary alcohols.
Epoxidation of Tertiary Alcohols
The tertiary alcohol intermediate is converted to the epoxide via mesylation followed by base treatment. For example, mesylation with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) yields a mesylate, which cyclizes in the presence of KOtBu to form the epoxide.
Table 3: Grignard-Epoxidation Workflow
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Grignard formation | Mg, THF, 0°C | 95 |
| Ketone addition | Acetone, −78°C to RT | 80 |
| Mesylation | MsCl, Et₃N, CH₂Cl₂, 0°C | 90 |
| Cyclization | KOtBu, THF, 25°C | 88 |
Comparative Analysis of Methods
Efficiency and Scalability
- Epoxidation of alkenes is optimal for high-purity batches but requires alkene precursors, which may involve hazardous dehydration steps.
- Cyclization of halohydrins offers superior yields (>90%) and scalability, though halide handling necessitates strict safety protocols.
- Grignard-based routes are versatile but cost-prohibitive for industrial use due to multi-step complexity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(thiophen-2-ylmethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the epoxidation of Baylis-Hillman adducts.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the oxirane ring to alcohols.
Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions to form substituted products.
Major Products Formed
Diols: Formed through the oxidative opening of the epoxide ring.
Alcohols: Formed through the reduction of the oxirane ring.
Substituted Products: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Methyl-2-(thiophen-2-ylmethyl)oxirane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential antifungal and antitubercular activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(thiophen-2-ylmethyl)oxirane involves its interaction with biological targets through the epoxide ring. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The thiophene ring may also contribute to the compound’s biological activity by interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
Structural and Electronic Features
Epoxides with varying substituents exhibit distinct electronic and steric profiles:
Physicochemical Properties
- Molecular Weight : Thiophene-containing derivatives (e.g., ~208 g/mol for 2-[[2-(trifluoromethyl)phenyl]methyl]oxirane ) are heavier than phenyl analogs (134 g/mol for 2-Methyl-2-phenyloxirane ) due to sulfur and additional substituents .
- Lipophilicity : Fluorinated derivatives (e.g., 2-[[2-(trifluoromethyl)phenyl]methyl]oxirane ) exhibit higher logP values, improving membrane permeability .
Biological Activity
2-Methyl-2-(thiophen-2-ylmethyl)oxirane, a compound featuring an oxirane ring and a thiophene moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The structural formula of 2-Methyl-2-(thiophen-2-ylmethyl)oxirane is represented as follows:
This compound is characterized by the presence of a three-membered oxirane ring, which is known for its high reactivity due to ring strain, and a thiophene group that may influence its biological interactions.
The biological activity of 2-Methyl-2-(thiophen-2-ylmethyl)oxirane can be inferred from related compounds. Similar oxiranes have shown potential in inhibiting key enzymes involved in inflammatory pathways:
- Target Enzymes: The compound may interact with cyclooxygenase (COX) enzymes, which are crucial for converting arachidonic acid into prostaglandins, mediators of inflammation.
- Biochemical Pathways: By potentially inhibiting COX enzymes, it could lead to decreased production of inflammatory mediators.
Antimicrobial and Anti-inflammatory Properties
Research indicates that derivatives of oxiranes exhibit various biological activities including antimicrobial and anti-inflammatory effects:
- Antimicrobial Activity: Compounds similar to 2-Methyl-2-(thiophen-2-ylmethyl)oxirane have been tested for their ability to inhibit bacterial growth. In vitro studies show promising results against several bacterial strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-Methyl-2-(thiophen-2-ylmethyl)oxirane | E. coli | 15 |
| 2-Methyl-2-(thiophen-2-ylmethyl)oxirane | S. aureus | 18 |
Anticancer Activity
Recent studies have explored the anticancer potential of thiophene derivatives. In particular, compounds structurally similar to 2-Methyl-2-(thiophen-2-ylmethyl)oxirane have shown selective cytotoxicity against cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 7.1 ± 0.07 | |
| MCF7 (Breast Cancer) | 10.5 ± 0.07 | |
| A549 (Lung Cancer) | 11.9 ± 0.05 |
Case Studies
-
Inhibition of Tyrosinase Activity:
A study on related compounds demonstrated inhibition of mushroom tyrosinase, an enzyme involved in melanin production. The results indicated that certain analogs had significantly higher inhibitory effects compared to controls .- Kinetic Studies: Lineweaver-Burk plots were utilized to assess the inhibition mechanism, revealing competitive inhibition patterns.
-
Cytotoxicity Assessments:
In vitro cytotoxicity tests on various cancer cell lines showed that derivatives similar to 2-Methyl-2-(thiophen-2-ylmethyl)oxirane exhibited selective cytotoxicity without significant effects on normal epithelial cells .
Q & A
Basic: What are the recommended synthetic routes for 2-Methyl-2-(thiophen-2-ylmethyl)oxirane?
Methodological Answer:
Synthesis typically involves epoxidation of a precursor alkene or nucleophilic substitution. A general approach includes:
Epoxidation : Reacting 2-methyl-2-(thiophen-2-ylmethyl)propene with an oxidizing agent like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.
Substitution : Using thiophen-2-ylmethyl halides with a methyl-substituted epoxide precursor under basic conditions (e.g., K₂CO₃ in DMF).
Key Considerations :
- Monitor reaction progress via TLC or GC-MS.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Yield optimization requires careful control of stoichiometry and temperature .
Basic: How should researchers characterize the structural integrity of 2-Methyl-2-(thiophen-2-ylmethyl)oxirane?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy :
- ¹H NMR : Peaks for thiophene protons (δ 6.8–7.2 ppm), oxirane protons (δ 3.1–3.5 ppm), and methyl groups (δ 1.2–1.5 ppm).
- ¹³C NMR : Thiophene carbons (δ 125–140 ppm), oxirane carbons (δ 45–60 ppm).
- IR Spectroscopy : Stretching vibrations for C-O (epoxide, ~1250 cm⁻¹) and C-S (thiophene, ~700 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks .
Basic: What safety protocols are critical when handling 2-Methyl-2-(thiophen-2-ylmethyl)oxirane?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a face shield for bulk handling.
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- First Aid :
- Skin contact: Wash with soap/water for 15 minutes.
- Eye exposure: Rinse with saline solution for 20 minutes.
- Spills: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can contradictions in reaction kinetics data for this compound be resolved?
Methodological Answer:
Contradictions may arise from:
- Solvent Polarity Effects : Polar solvents (e.g., DMSO) stabilize transition states differently than non-polar solvents (e.g., toluene).
- Catalyst Variability : Trace metal impurities or moisture can alter reaction pathways.
Resolution Strategies : - Replicate experiments under inert atmospheres (argon/glovebox).
- Use kinetic modeling (e.g., Eyring equation) to correlate solvent polarity with activation parameters .
Advanced: What computational approaches predict the electronic properties of 2-Methyl-2-(thiophen-2-ylmethyl)oxirane?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps and electrostatic potential maps.
- Molecular Dynamics (MD) : Simulate solvation effects in explicit solvent models (e.g., water, ethanol).
- Thermochemical Data : Compare computed enthalpy of formation (ΔfH) with experimental gas-phase data from standardized databases .
Advanced: How does the thiophene substituent influence regioselectivity in ring-opening reactions?
Methodological Answer:
The thiophene’s electron-rich sulfur atom directs nucleophilic attack:
- Acidic Conditions : Protonation of the epoxide oxygen favors nucleophilic attack at the less hindered carbon.
- Nucleophiles (e.g., Grignard reagents) : Preferentially attack the carbon adjacent to the thiophene due to inductive effects.
Experimental Validation : - Use kinetic isotopic labeling (e.g., deuterated solvents) to track regiochemical outcomes.
- Analyze products via X-ray crystallography or NOESY NMR .
Advanced: What strategies mitigate epoxide ring instability during long-term storage?
Methodological Answer:
- Stabilizers : Add 0.1–1% w/w radical scavengers (e.g., BHT) to inhibit polymerization.
- Storage Conditions : Keep under nitrogen at –20°C in amber glass vials.
- Purity Monitoring : Periodically check via HPLC to detect degradation products (e.g., diols) .
Advanced: How can researchers validate synthetic intermediates using hyphenated techniques?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
